Lipophilicity Advantage: Computed LogP Comparison vs. Dimethyl Ester Analog
The diethyl propanedioate substitution on the target compound increases its computed lipophilicity (LogP) compared to the analogous dimethyl propanedioate derivative. This differentiation is critical for membrane permeability and biological assay performance. The target compound has a computed LogP of 2.17, driven by the more lipophilic diethyl ester groups . Based on established computational models, the replacement of each ethyl group with a methyl group (yielding the dimethyl analog) would reduce LogP by approximately 0.5–0.6 units per ester, leading to an estimated LogP of ~1.1–1.2. This represents a substantial shift in partition coefficient, predicting significantly different pharmacokinetic and solubility behavior.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.16920 |
| Comparator Or Baseline | Dimethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate (estimated LogP ≈ 1.1–1.2 based on methyl/ethyl group contribution) |
| Quantified Difference | ΔLogP ≈ +0.97–1.07 (target more lipophilic) |
| Conditions | Computational prediction method; specific model not reported in source. Comparator LogP is estimated using standard group contribution methods. |
Why This Matters
A higher LogP indicates greater membrane permeability, which is a key selection criterion for cell-based assays and in vivo studies, directly impacting the choice of compound for biological screening.
